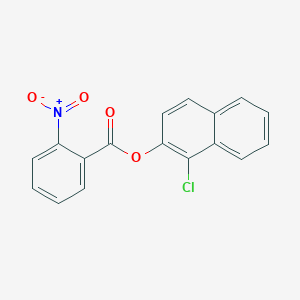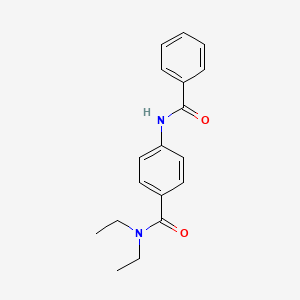
phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate, also known as PMOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PMOP is a phosphonate ester that has a unique structure, making it an interesting molecule for research. In
Aplicaciones Científicas De Investigación
Phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate has been shown to be a versatile building block in the synthesis of various organic compounds. It has also been used as a ligand in the preparation of metal complexes. In medicinal chemistry, phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate has been studied for its potential as an antitumor agent and as a chiral auxiliary in asymmetric synthesis.
Mecanismo De Acción
The mechanism of action of phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate is not fully understood. However, it is believed that phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate acts as a phosphonate ester and can inhibit enzymes that require phosphate groups for their activity. This inhibition can lead to the disruption of cellular processes, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate has been shown to have antitumor activity in various cancer cell lines. It has also been shown to have antimicrobial activity against several bacterial strains. In addition, phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate has been studied for its potential as a chiral auxiliary in asymmetric synthesis. phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate has been shown to have low toxicity in vitro, making it a promising compound for further study.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate is its versatility in organic synthesis. It can be used as a building block in the synthesis of various organic compounds, making it a useful tool for organic chemists. Another advantage is its low toxicity in vitro, which makes it a promising compound for further study. However, one limitation of phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate. One direction is the development of phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate-based metal complexes for use in catalysis. Another direction is the study of phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate as a potential antitumor agent in vivo. Additionally, the study of phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate as a chiral auxiliary in asymmetric synthesis could lead to the development of new chiral compounds with potential applications in medicinal chemistry.
Métodos De Síntesis
Phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate can be synthesized by reacting phenylmethylamine with diethyl phosphite and ethyl glyoxylate. The reaction takes place under mild conditions and yields phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate as a white solid. The purity of phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate can be improved by recrystallization.
Propiedades
IUPAC Name |
3-[methyl(phenoxy)phosphoryl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12NO4P/c1-16(13,11-7-8-14-10(11)12)15-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIONHKCBFIDMTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(N1CCOC1=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5723842.png)

![4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5723852.png)
![2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone](/img/structure/B5723867.png)


![2-(2,4-dichlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5723885.png)
![5-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B5723898.png)
![5-imino-6-(3-methylbenzylidene)-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5723918.png)
![1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine](/img/structure/B5723921.png)
![N,4-dimethyl-3-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5723927.png)
![N-(2,5-dimethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5723935.png)